1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one
Description
1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one is a spirocyclic compound featuring a 1,3-dioxolane ring fused to an indole moiety. Its structure is distinguished by a 2-chlorobenzenesulfonyl substituent and methyl groups at positions 4 and 5 of the dioxolane ring. The spiro architecture introduces conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
1'-(2-chlorophenyl)sulfonyl-4,5-dimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S/c1-11-12(2)25-18(24-11)13-7-3-5-9-15(13)20(17(18)21)26(22,23)16-10-6-4-8-14(16)19/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPAIJIRZNJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves multiple steps:
Formation of the Indole Core: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The indole moiety may interact with various receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a 1,3-dioxolane core with derivatives reported in (e.g., compounds 6, 7, and 8). Key differences include:
- Substituent Effects : The 2-chlorobenzenesulfonyl group in the target compound contrasts with the 2-hydroxyphenyl group in compounds 7 and 7. Sulfonyl groups are electron-withdrawing and may improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .
- Spiro vs. Non-Spiro Systems: The spiro indole-dioxolane system in the target compound introduces steric constraints absent in linear 1,3-dioxolanes. This could influence solubility, membrane permeability, or receptor binding.
Physicochemical Properties
- Chirality : Compound 7 in is chiral (>99% enantiomeric excess), whereas the spiro structure of the target compound may introduce additional stereochemical complexity. Chirality can significantly impact bioactivity and pharmacokinetics .
Data Table: Comparative Analysis of 1,3-Dioxolane Derivatives
Biological Activity
1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group is known to facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function.
Antimicrobial Activity
Research has indicated that compounds similar in structure exhibit antimicrobial properties. For instance, studies on related sulfonyl compounds have shown effectiveness against various bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cells. The compound may activate specific signaling pathways that lead to cell cycle arrest and programmed cell death.
Neuroprotective Effects
Emerging evidence points to neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and inflammation in neuronal cells.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Reduction of oxidative stress in neuronal cells |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of sulfonyl derivatives found that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
